molecular formula C13H19BrN2O2S B1399250 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316221-93-8

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1399250
CAS No.: 1316221-93-8
M. Wt: 347.27 g/mol
InChI Key: UMJZHSANYPQDPN-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a bromopyridine moiety and a methylsulfonyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Bromopyridinylmethyl Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent, such as benzyl chloride, to form the 5-bromopyridinylmethyl intermediate.

    Azepane Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable amine, such as 1-azepanamine, under basic conditions to form the azepane ring.

    Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced by reacting the azepane derivative with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group, to form sulfoxides or sulfones.

    Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the methylsulfonyl group can yield sulfoxides or sulfones.

    Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds.

Scientific Research Applications

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((5-Bromopyridin-3-yl)methyl)morpholine: This compound has a similar bromopyridine moiety but contains a morpholine ring instead of an azepane ring.

    5-Bromo-3-pyridylmethylamine: This compound features the bromopyridine moiety attached to a methylamine group.

    4-((5-Bromopyridin-3-yl)methyl)piperidine: Similar to the target compound but with a piperidine ring.

Uniqueness

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is unique due to the presence of both the azepane ring and the methylsulfonyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJZHSANYPQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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